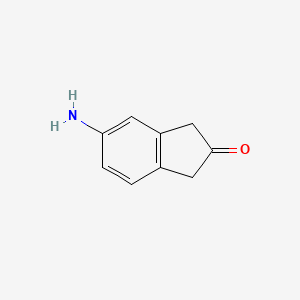

5-Amino-1H-inden-2(3H)-one

描述

属性

IUPAC Name |

5-amino-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXXOPUAASYZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Amino-1H-inden-2(3H)-one, also known as 5-Aminoindanone, is a heterocyclic compound with significant potential in medicinal chemistry. Its unique indene structure combined with an amino functional group contributes to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₉H₁₀ClN₁O

- Molecular Weight : Approximately 185.64 g/mol

- Structure : The compound features a fused ring system characteristic of indenes, which enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria, although specific mechanisms of action remain to be elucidated.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate effectiveness observed |

| Pseudomonas aeruginosa | 128 µg/mL | Limited activity noted |

These findings indicate that while the compound shows promise as an antimicrobial agent, its efficacy varies significantly among different bacterial species.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. A study conducted on prostate and breast cancer cell lines demonstrated varying levels of cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induction of apoptosis via mitochondrial pathways |

| PC-3 (Prostate) | 20 | Cell cycle arrest and apoptosis induction |

The compound was shown to induce apoptosis through mitochondrial membrane potential disruption, suggesting a potential role in cancer therapy .

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity: The amino group in this compound enhances polarity and solubility in polar solvents compared to halogenated analogs like 5-Bromo-1H-inden-2(3H)-one . Halogenated derivatives (e.g., Br, Cl) exhibit higher molecular weights and may serve as electrophilic intermediates in Suzuki-Miyaura couplings .

Positional Isomerism: In 5-Chloro-2,3-dihydro-1H-inden-1-amine, the amino group at the 1-position (vs.

Synthetic Utility :

- Chiral analogs like (s)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride highlight the role of stereochemistry in medicinal chemistry, enabling enantioselective synthesis .

准备方法

Nitration and Reduction of 5-Nitro-1H-inden-2(3H)-one

- Step 1: Selective nitration of 1H-inden-2(3H)-one to introduce a nitro group at the 5-position.

- Step 2: Catalytic hydrogenation or chemical reduction of the nitro group to the amino group, yielding this compound.

This classical approach leverages the electrophilic aromatic substitution of the indanone ring and subsequent reduction. Reaction conditions typically involve mild nitrating agents (e.g., nitric acid in acetic acid) and hydrogenation catalysts such as Pd/C under atmospheric or elevated pressure.

Direct Amination via Buchwald-Hartwig Coupling

- Palladium-catalyzed amination of 5-halogenated inden-2(3H)-one derivatives with ammonia or amine sources.

- This method offers regioselective introduction of the amino group under milder conditions and avoids the need for reduction steps.

Typical conditions include Pd(0) catalysts, phosphine ligands, and bases like sodium tert-butoxide in polar aprotic solvents (e.g., toluene or dioxane) at elevated temperatures (80–120 °C).

Sequential Suzuki–Miyaura Coupling and Petasis Cyclization

Although primarily reported for 1-amino-1H-indenes, this method can be adapted for 5-amino derivatives:

- Step 1: Suzuki–Miyaura coupling of 1,2-bis(boronates) with appropriate halogenated precursors.

- Step 2: Petasis cyclization to form the amino indenone scaffold.

This approach offers modular synthesis with good functional group tolerance and moderate to good yields, as demonstrated in related indene syntheses.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration + Reduction | HNO3/AcOH; Pd/C, H2 (1 atm), EtOH | 60–75 | Requires careful control to avoid over-nitration |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, NaOtBu, toluene, 100 °C | 50–65 | High regioselectivity; avoids reduction step |

| Suzuki–Miyaura + Petasis Cyclization | Pd catalyst, boronate esters, base, followed by amination | 55–70 | Versatile; suitable for analog synthesis |

Detailed Research Findings

Nitration and Reduction: This traditional route remains widely used due to the commercial availability of starting materials and straightforward reaction steps. However, the nitration step requires controlled temperature and stoichiometry to prevent polynitration or ring degradation. Reduction using Pd/C under hydrogen atmosphere effectively converts the nitro group to the amino group with minimal side products.

Buchwald-Hartwig Amination: Recent studies emphasize the efficiency of palladium-catalyzed amination for introducing amino groups in heterocyclic compounds. This method reduces the number of steps and improves atom economy. Optimization of ligand and base is crucial to maximize yields and minimize catalyst poisoning.

Suzuki–Miyaura Coupling/Petasis Cyclization: Although primarily applied to 1-amino-1H-indenes, this sequential reaction strategy offers a promising alternative for synthesizing 5-amino derivatives by modifying the coupling partners. This method benefits from mild conditions and the ability to introduce diverse substituents, facilitating structure-activity relationship studies.

Analytical Characterization of this compound

Reliable analytical techniques confirm the structure and purity of the synthesized compound:

| Technique | Purpose | Typical Data/Observation |

|---|---|---|

| ¹H NMR Spectroscopy | Structural confirmation | Aromatic protons δ 6.8–7.5 ppm; NH2 protons δ 4.5–5.0 ppm |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z consistent with C9H9NO (approx. 147 g/mol) |

| HPLC | Purity assessment | Purity ≥ 98% using C18 column and acetonitrile/water gradient |

| IR Spectroscopy | Functional group identification | NH2 stretching at ~3300 cm⁻¹; C=O stretching at ~1700 cm⁻¹ |

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitration + Reduction | 1H-inden-2(3H)-one | HNO3/AcOH; Pd/C, H2 | Simple, well-established | Risk of over-nitration |

| Buchwald-Hartwig Amination | 5-Halo-1H-inden-2(3H)-one | Pd catalyst, phosphine ligand, base, heat | High selectivity, fewer steps | Requires expensive catalysts |

| Suzuki–Miyaura + Petasis Cyclization | Boronate esters, halogenated precursors | Pd catalyst, base, amination reagents | Modular, versatile | Moderate yields, multi-step |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。